molecular formula C16H20O2 B13189942 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one

1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one

Cat. No.: B13189942
M. Wt: 244.33 g/mol
InChI Key: ACGRSFRAEJCAJC-UHFFFAOYSA-N
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Description

1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one is a spirocyclic compound featuring a unique 1-oxaspiro[2.6]nonane core substituted with a phenyl group at the 6-position and an acetyl group at the 2-position. The spiro architecture, combining a smaller cyclohexane-like ring (2.6-membered system) with an oxygen atom, distinguishes it from related compounds.

Properties

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

1-(6-phenyl-1-oxaspiro[2.6]nonan-2-yl)ethanone

InChI

InChI=1S/C16H20O2/c1-12(17)15-16(18-15)10-5-8-14(9-11-16)13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3

InChI Key

ACGRSFRAEJCAJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2(O1)CCCC(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one involves several steps. One common synthetic route includes the reaction of a phenyl-substituted cyclohexanone with an appropriate oxirane derivative under acidic or basic conditions. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the formation of the spirocyclic structure .

Chemical Reactions Analysis

1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its spirocyclic structure. This interaction may involve binding to active sites or allosteric sites, leading to modulation of biological pathways .

Comparison with Similar Compounds

Structural Analogs with Spiro Systems

Several spirocyclic ethanone derivatives highlight key differences in ring size, heteroatoms, and substituents:

Compound Name Core Structure Heteroatoms Key Features Applications/Properties Reference
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Spiro[3.5]nonane O, N Larger spiro system (3.5 vs. 2.6); dual heteroatoms Pharmaceutical synthesis, material science
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one Spiro[3.5]nonane N, N Nitrogen-rich spiro core; molecular weight 168.24 Research reagent (≥97% purity)
1-(4-(7-Phenethyl-2,7-diazaspiro[4.4]nonan-2-yl)phenyl)ethan-1-one (AD245) Spiro[4.4]nonane N, N Larger spiro system (4.4); phenethyl substituent Sigma receptor ligand with antiallodynic activity

Key Observations :

  • Heteroatom Influence : Oxygen in the spiro core (vs. nitrogen in analogs) may enhance hydrophilicity or alter electronic properties.
Substituent Effects on Reactivity and Bioactivity

Substituents on the phenyl ring or spiro core significantly influence properties:

Compound Name Substituents Bioactivity/Reactivity Reference
1-(Benzofuran-2-yl)ethan-1-one oxime ethers Benzofuran-2-yl, O-benzyl Antimicrobial activity (notable against bacteria/fungi)
1-(Pyren-2-yl)ethan-1-one Pyrenyl group Used in π-conjugated systems for photophysical applications
1-(4-(Trifluoromethyl)phenyl)ethan-1-one CF3 group Enhanced Lewis acidity in catalytic applications

Key Observations :

  • Phenyl vs. Polyaromatic Substituents : The target’s phenyl group offers moderate hydrophobicity, whereas pyrenyl () or benzofuran () substituents enhance π-conjugation or bioactivity.
  • Electron-Withdrawing Groups : Compounds with CF3 or nitro groups () exhibit distinct electronic effects, favoring catalytic or synthetic versatility.
Physical and Spectral Properties

Comparative data on melting points, solubility, and spectral signatures:

Compound Name Melting Point (°C) Solubility/Stability Spectral Data (NMR, IR) Reference
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one 137.3–138.5 Stable white solid; soluble in polar solvents 1H/13C NMR confirmed sulfanylidene group
1-(1H-Pyrrol-2-yl)ethan-1-one oxime Likely polar due to oxime group IR/NMR for oxime confirmation
1-(4-Bromophenyl)ethan-1-one derivatives Halogenated analogs show lipophilicity 19F NMR used for regioselectivity analysis

Key Observations :

  • The absence of sulfanylidene or halogen substituents in the target compound may result in lower polarity compared to or 14 derivatives.
  • NMR and IR remain critical for structural elucidation across analogs (e.g., ).

Key Observations :

  • Procedure C (40–50°C, flash chromatography) is common for spiro and ethanone derivatives.
  • Regioselectivity challenges (e.g., para/ortho isomers in ) highlight the need for optimized conditions.

Biological Activity

1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that contributes to its biological properties. Its molecular formula is C16H18OC_{16}H_{18}O, and it has a molecular weight of 242.31 g/mol. The presence of the phenyl group and the oxaspiro framework may influence its interaction with biological targets.

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities through various mechanisms:

  • Antiproliferative Activity : Studies have shown that similar compounds can inhibit cell proliferation by inducing apoptosis in cancer cells. For instance, derivatives of rigidin have demonstrated significant antiproliferative effects against HeLa cells, suggesting a potential pathway for 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one .
  • Enzyme Inhibition : Some spiro compounds are known to act as enzyme inhibitors, affecting metabolic pathways that are crucial for cell survival and proliferation.

Biological Activity Data

Activity Effect Reference
AntiproliferativeInduces apoptosis in cancer cells
Enzyme inhibitionAffects metabolic pathways
CytotoxicityPotential cytotoxic effects

Case Study 1: Antiproliferative Effects

In a study focusing on the antiproliferative effects of rigidin-inspired compounds, it was found that modifications to the structure could enhance activity against various cancer cell lines. The introduction of specific functional groups was critical in increasing potency, indicating that similar modifications could be explored for 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one to optimize its biological activity .

Case Study 2: Enzyme Inhibition

Another study investigated the enzyme inhibition properties of spirocyclic compounds. The results indicated that specific derivatives could inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth in animal models. This suggests a promising avenue for further research into the enzyme-inhibiting capabilities of 1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one .

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